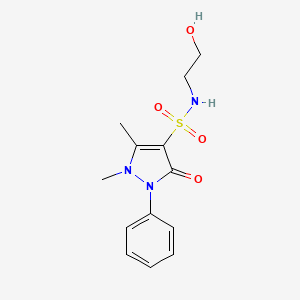
3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- typically involves multi-step organic reactions. Common starting materials might include phenylhydrazine and various substituted ketones. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrazoline ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in inflammation, microbial growth, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyrazoline-4-sulfonamide derivatives: Other derivatives with different substituents might have similar but distinct biological activities.
Pyrazoline derivatives: Compounds with variations in the pyrazoline ring structure.
Uniqueness
The uniqueness of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
Propriétés
Numéro CAS |
4684-89-3 |
|---|---|
Formule moléculaire |
C13H17N3O4S |
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c1-10-12(21(19,20)14-8-9-17)13(18)16(15(10)2)11-6-4-3-5-7-11/h3-7,14,17H,8-9H2,1-2H3 |
Clé InChI |
KJNZJZBBTWEVNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)S(=O)(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


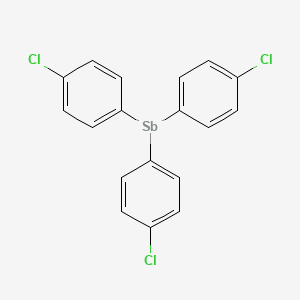
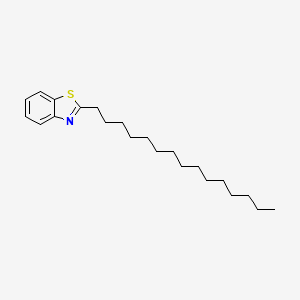
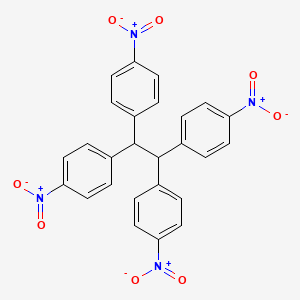
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
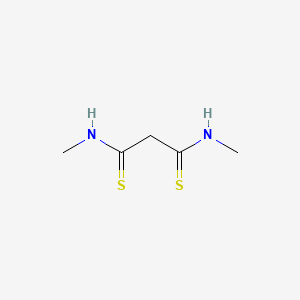

![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
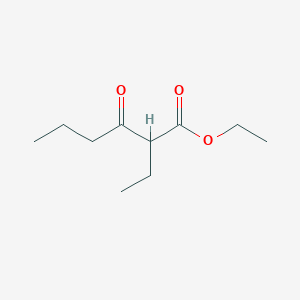
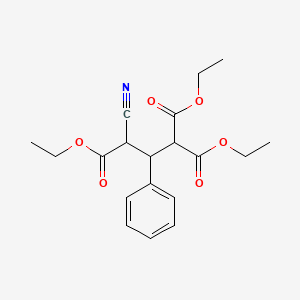
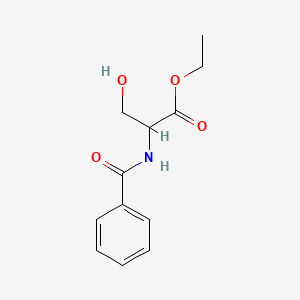
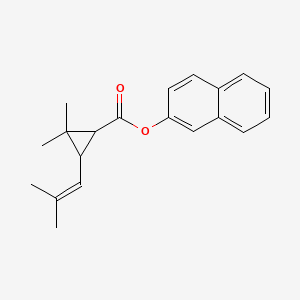
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
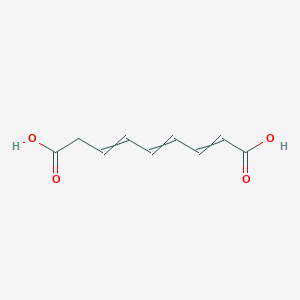
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
